4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide
Description
4-((1H-Pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a carboxamide group at position 1, a pyrazole-linked methyl group at position 4, and a 3,4-dimethoxybenzyl moiety attached to the carboxamide nitrogen. Its molecular formula is C₁₉H₂₅N₃O₃, with a molecular weight of 343.42 g/mol.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-25-17-5-4-16(12-18(17)26-2)13-20-19(24)22-10-6-15(7-11-22)14-23-9-3-8-21-23/h3-5,8-9,12,15H,6-7,10-11,13-14H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBHUHRJXOETLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)CN3C=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This molecular formula indicates the presence of a piperidine ring, a pyrazole moiety, and methoxy groups that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines. A structure-activity relationship (SAR) analysis demonstrated that modifications in the pyrazole structure can significantly enhance cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) .
Antimicrobial Activity
Antimicrobial assessments have revealed that certain pyrazole derivatives exhibit notable activity against a range of pathogens. The compound's structural components may contribute to its ability to disrupt microbial cell membranes, leading to cell lysis. In vitro studies have indicated moderate to excellent antifungal activity against several phytopathogenic fungi .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests that This compound may possess therapeutic benefits in inflammatory conditions .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with substitutions at the piperidine ring showed enhanced activity compared to unsubstituted analogs .
- Antifungal Activity : Another investigation focused on the antifungal properties of synthesized pyrazole carboxamides. Among them, compounds structurally related to This compound exhibited significant inhibition against fungi like Fusarium solani and Botrytis cinerea .
Data Tables
| Biological Activity | Compound | Effectiveness |
|---|---|---|
| Anticancer | 4-Pyrazole Derivative | IC50 = 15 µM (MCF-7) |
| Antifungal | 5-Methyl-Pyrazole | Effective against Cytospora sp. |
| Anti-inflammatory | Pyrazole Analog | Inhibition of TNF-α production |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related piperidine-carboxamide derivatives, emphasizing substituent variations and inferred properties.
Structural and Functional Insights:
Substituent Impact on Bioactivity: The target compound’s 3,4-dimethoxybenzyl group contrasts with the 3,4-dichlorophenyl substituent in Compound 53 . This difference may influence target selectivity, particularly in enzymes or receptors sensitive to electronic effects. The pyrazole-methyl substituent in the target compound differs from the bromobenzodiazol-2-one in Compound 53. Pyrazole’s hydrogen-bonding capacity could enhance interactions with polar residues in binding pockets, whereas bromobenzodiazol-2-one may contribute to π-π stacking or halogen bonding .
Heterocyclic Core Variations :
- The pyrazolo[3,4-b]pyridine core in the compound from introduces a fused heterocyclic system, likely increasing rigidity and planarity compared to the target’s piperidine-pyrazole combination. Such structural differences may affect pharmacokinetic properties like oral bioavailability or blood-brain barrier penetration.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Compound 53, which involves coupling a piperidine intermediate (e.g., 4-(pyrazolylmethyl)piperidine) with a substituted benzyl isocyanate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
